molecular formula C19H17N3O4 B12015564 Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate CAS No. 341975-22-2

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate

Cat. No.: B12015564
CAS No.: 341975-22-2
M. Wt: 351.4 g/mol
InChI Key: WFTIQMVZCGPGHU-UHFFFAOYSA-N
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Description

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves several steps. One common synthetic route includes the reaction of indole derivatives with phenylacetyl hydrazine under specific conditions. The reaction typically involves the use of solvents such as ethanol or methanol and may require catalysts to facilitate the process . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl (2-oxo-3-((phenylacetyl)hydrazono)-2,3-dihydro-1H-indol-1-YL)acetate can be compared with other indole derivatives, such as:

Properties

CAS No.

341975-22-2

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-hydroxy-3-[(2-phenylacetyl)diazenyl]indol-1-yl]acetate

InChI

InChI=1S/C19H17N3O4/c1-26-17(24)12-22-15-10-6-5-9-14(15)18(19(22)25)21-20-16(23)11-13-7-3-2-4-8-13/h2-10,25H,11-12H2,1H3

InChI Key

WFTIQMVZCGPGHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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